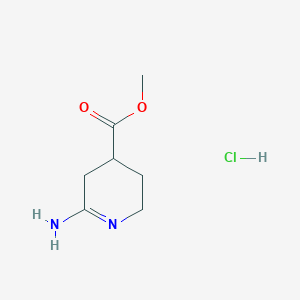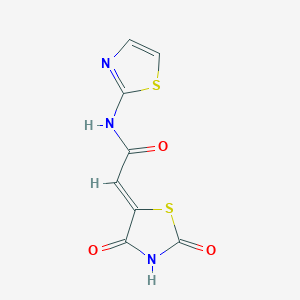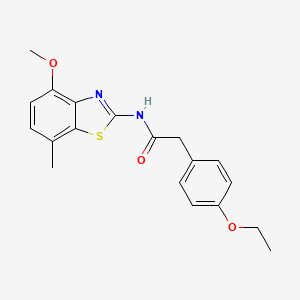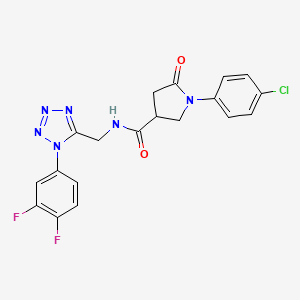![molecular formula C11H10N4 B2995375 5-[(1R)-1-Azidoethyl]isoquinoline CAS No. 2241107-44-6](/img/structure/B2995375.png)
5-[(1R)-1-Azidoethyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1R)-1-Azidoethyl]isoquinoline is a chemical compound with the molecular formula C11H10N4 . It belongs to the class of isoquinolines .
Synthesis Analysis
Isoquinolines are a significant group of natural alkaloids with a variety of bioactive properties . They have been used as building blocks for the synthesis of chemotherapeutics and as ligands for transition-metal-based catalysts . There have been remarkable advances in the synthesis of isoquinolines, including classical methods such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions . Recently, transition-metal-catalyzed protocols have enabled the rapid construction of isoquinoline structures .Molecular Structure Analysis
The molecular structure of 5-[(1R)-1-Azidoethyl]isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis
Isoquinolines undergo a variety of chemical reactions. For instance, they can participate in C-H coupling/cyclization with alkynes under the influence of a cobalt catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[(1R)-1-Azidoethyl]isoquinoline are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Anticancer and Antioxidant Properties
Isoquinoline derivatives, including those related to 5-[(1R)-1-Azidoethyl]isoquinoline, have been synthesized and evaluated for their anticancer and antioxidant activities. For instance, berberine–indole conjugates have shown promising anticancer and antioxidant properties in vitro, highlighting the therapeutic potential of isoquinoline derivatives in cancer treatment and oxidative stress management (Mistry, Keum, & Kim, 2016).
Anti-corrosion Performance
Some isoquinoline derivatives have been investigated for their anti-corrosion efficacy in acidic media, protecting metals against corrosion through chemical-physical adsorption. This underscores their potential in materials science for safeguarding metals in corrosive environments (Douche et al., 2020).
Organic Synthesis Techniques
Efficient Synthesis Routes
Novel synthetic pathways have been developed for isoquinoline derivatives, including tandem approaches that involve Wolff rearrangement, aza-Wittig reactions, and electrocyclic ring closure, offering efficient and general methods for producing these compounds (Yang et al., 2008).
Iodine-Catalyzed Oxidative Functionalization
Research has also explored the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds, leading to the synthesis of isoquinolin-1(2H)-ones. This method highlights a metal-free approach, utilizing readily available materials and avoiding the generation of halide and metal wastes (Luo et al., 2016).
Nucleic Acid Binding and Pharmacology
Therapeutic Potential
Isoquinoline alkaloids have been recognized for their significant pharmacological properties, including potential anticancer effects. Research on nucleic acid-binding aspects of these alkaloids is advancing, providing valuable insights for drug design and development (Bhadra & Kumar, 2011).
Material Science and Photochemistry
Photoinduced Optical Anisotropy
Certain azoquinoline derivatives have been explored for their ability to use photoinduced optical anisotropy for applications, demonstrating the potential of isoquinoline derivatives in materials science, particularly in the development of optical materials (Bujak et al., 2020).
Wirkmechanismus
Target of Action
It’s known that isoquinoline derivatives, which this compound is a part of, are aromatic polycyclic compounds containing an isoquinoline moiety . Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline derivatives, in general, are known to interact with their targets in a variety of ways, influencing the function of these targets and leading to various biological effects .
Biochemical Pathways
Isoquinoline derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities
Pharmacokinetics
Isoquinoline derivatives are known to have good drug-like properties . The isoquinoline ring is often preferred as a structural basis for drug design .
Result of Action
Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(1R)-1-azidoethyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1R)-1-Azidoethyl]isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)
![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)


![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2995302.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2995303.png)
![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)
![2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl {1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetate](/img/structure/B2995308.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)